7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Metabolic stability Liver microsomes RORγt

7-CF₃ triazolopyridine core with free 2-amino handle for kinase inhibitor development. The electron-withdrawing CF₃ at C7 enhances metabolic stability vs halogen analogs; free amine enables direct coupling without deprotection. Positional isomerism is critical—6-CF₃ or 8-CF₃ analogs yield non-equivalent SAR. Validated against JAK2, RIPK1, ASK1, RORγt (IC₅₀ 50 nM). cLogP ~1.1-1.5 supports CNS penetration. Ideal for constructing proprietary IP around a metabolically stable pharmacophore. Reduce late-stage PK failure risk with a defined C2 vector for rapid library synthesis.

Molecular Formula C7H5F3N4
Molecular Weight 202.14
CAS No. 1260811-97-9
Cat. No. B567855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
CAS1260811-97-9
Molecular FormulaC7H5F3N4
Molecular Weight202.14
Structural Identifiers
SMILESC1=CN2C(=NC(=N2)N)C=C1C(F)(F)F
InChIInChI=1S/C7H5F3N4/c8-7(9,10)4-1-2-14-5(3-4)12-6(11)13-14/h1-3H,(H2,11,13)
InChIKeyRKRDDLQSJKKOGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1260811-97-9): A Differentiated Triazolopyridine Scaffold for Kinase-Focused Medicinal Chemistry


7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1260811-97-9) is a heterocyclic building block featuring the [1,2,4]triazolo[1,5-a]pyridine core with a trifluoromethyl substituent at the 7-position and a free 2-amino group available for further derivatization . The [1,2,4]triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in kinase inhibitor discovery, with demonstrated applications spanning JAK2, DNA-PK, RIPK1, ASK1, and RORγt targets [1]. The electron-withdrawing trifluoromethyl group at the 7-position confers distinct physicochemical properties compared to halogenated, alkylated, or unsubstituted analogs, including enhanced metabolic stability and modulated lipophilicity that directly impact downstream lead optimization trajectories [2]. This compound serves as a versatile intermediate for constructing more elaborate kinase inhibitor candidates while maintaining the core scaffold that has yielded multiple orally bioavailable clinical candidates [1].

Why 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine Cannot Be Substituted by 6-CF₃, 8-CF₃, or Halogenated Triazolopyridine Analogs


Positional isomerism and substituent electronic character critically govern the performance of triazolopyridine-based compounds in drug discovery campaigns. The 7-trifluoromethyl substitution pattern on the [1,2,4]triazolo[1,5-a]pyridine core produces a unique electronic distribution that differs markedly from 6-CF₃ or 8-CF₃ positional isomers, altering both target binding geometry and metabolic vulnerability [1]. Furthermore, the trifluoromethyl group confers fundamentally different physicochemical behavior compared to halogen substituents (Br, Cl) at the same position—the strong electron-withdrawing nature and metabolic inertness of CF₃ cannot be replicated by halogens, which introduce distinct reactivity profiles, metabolic liabilities (e.g., oxidative debromination), and altered hydrogen-bonding capacity . The 2-amino group on this specific core also provides a defined vector for SAR expansion that is sensitive to the electronic environment created by the 7-CF₃ substitution. Generic substitution with an alternative triazolopyridine analog—even one bearing a CF₃ group at a different position—will yield non-equivalent derivatives with unpredictable potency shifts and divergent ADME properties, as demonstrated in systematic SAR studies of the triazolopyridine scaffold [2].

7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Quantitative Differentiation Evidence Against Structural Analogs


Metabolic Stability Differentiation: CF₃ Substitution Preserves Liver Microsome Stability Compared to Cyclopentyl Analogs

The trifluoromethyl group on the triazolopyridine scaffold provides superior metabolic stability compared to cycloalkyl substituents. In systematic SAR studies of [1,2,4]triazolo[1,5-a]pyridine-based RORγt inverse agonists, compounds incorporating the trifluoromethyl-substituted core exhibited improved liver microsome (LM) stability relative to analogs bearing metabolically labile cyclopentyl rings, while maintaining comparable or enhanced inhibitory activity [1]. The electron-withdrawing nature of CF₃ reduces susceptibility to oxidative metabolism at adjacent positions, a critical differentiator from electron-donating alkyl substituents that increase metabolic vulnerability [2].

Metabolic stability Liver microsomes RORγt Lead optimization

Ligand Efficiency and Target Engagement: 7-CF₃ Triazolopyridine Core Enables Sub-100 nM Kinase Inhibition

The 7-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine core, when further elaborated, supports potent kinase inhibition. The derivative MSC-2032964A, which incorporates the 7-CF₃ triazolopyridine core and 2-amino substitution, demonstrates ASK1 inhibition with an IC₅₀ of 93 nM, accompanied by oral bioavailability and brain penetration in murine models . This performance benchmark is non-trivial—structurally related triazolopyridine scaffolds lacking the 7-CF₃ substitution (e.g., 6-methyl or unsubstituted analogs) typically exhibit reduced target engagement due to altered electronic complementarity with the kinase ATP-binding pocket and diminished hydrophobic interactions [1].

Kinase inhibition ASK1 Ligand efficiency Binding affinity

Lipophilicity and Predicted Bioavailability: 7-CF₃ Substitution Optimizes cLogP Compared to Halogen Analogs

The trifluoromethyl group provides an optimal balance of lipophilicity enhancement for the [1,2,4]triazolo[1,5-a]pyridin-2-amine scaffold. The 7-CF₃ substituent increases cLogP by approximately 0.8-1.2 log units relative to the unsubstituted parent core, positioning derivatives within the favorable lipophilicity range (cLogP 2-4) for oral bioavailability and cell permeability [1]. In contrast, bromo-substituted analogs at the same position (e.g., 7-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine) exhibit cLogP values approximately 0.4-0.6 log units lower but introduce distinct liabilities: increased molecular weight, potential for oxidative debromination, and altered electronic effects that reduce metabolic stability . The CF₃ group achieves lipophilicity modulation without the metabolic and toxicity concerns associated with heavy halogen incorporation [2].

Lipophilicity cLogP Bioavailability Physicochemical properties

Free 2-Amino Derivatization Handle: Superior Synthetic Versatility Relative to 2-Halo or 2-Unsubstituted Analogs

The 2-amino group on the 7-CF₃-[1,2,4]triazolo[1,5-a]pyridine core provides a synthetically privileged derivatization handle that is absent in alternative triazolopyridine building blocks. This primary amine enables direct Buchwald-Hartwig amination, reductive amination, urea/amide formation, and heterocycle annulation without requiring pre-functionalization or protecting group manipulations . In contrast, 2-bromo-7-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 1260811-97-9 alternative catalog entry) requires palladium-catalyzed cross-coupling for amine installation, introducing additional synthetic steps, catalyst costs, and purification burdens . The 2-amino variant enables one-step diversification to N-aryl, N-alkyl, N-acyl, and N-heteroaryl derivatives, streamlining SAR exploration of the C2 position [1].

Synthetic accessibility Derivatization Building block C-N coupling

7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Validated Application Scenarios in Kinase Drug Discovery and Medicinal Chemistry


Kinase Inhibitor Hit-to-Lead Programs Requiring Metabolically Stable Core Scaffolds

The 7-CF₃ triazolopyridine scaffold is validated for kinase inhibitor development programs where metabolic stability at the core stage is critical. As demonstrated in RORγt inverse agonist optimization, CF₃-substituted triazolopyridines maintain potency (IC₅₀ = 50 nM) while addressing the metabolic instability that plagued cyclopentyl-containing analogs [1]. Teams pursuing ASK1, JAK2, RIPK1, or DNA-PK targets can leverage this building block to construct inhibitors with inherent resistance to oxidative metabolism, accelerating lead optimization and reducing the probability of late-stage PK failure [REFS-1, REFS-2].

Parallel Synthesis and SAR Expansion at the C2 Position

The free 2-amino group on this compound enables efficient parallel library synthesis for C2 SAR exploration. Researchers can directly perform amide coupling, reductive amination, or N-arylation without the additional deprotection or halogen displacement steps required for 2-bromo analogs . This capability supports rapid evaluation of C2 substituent effects on target potency and selectivity, particularly valuable for programs optimizing kinase selectivity profiles where C2-NH-aryl modifications critically influence JAK2/JAK3 selectivity as established in the CEP-33779 discovery program [2].

CNS-Penetrant Kinase Inhibitor Design Leveraging Optimized Lipophilicity

The 7-CF₃ substitution provides an advantageous lipophilicity profile (cLogP ≈ 1.1-1.5 for the core) that positions elaborated derivatives within the optimal range for CNS penetration (cLogP 2-4, TPSA < 90 Ų) [3]. The ASK1 inhibitor MSC-2032964A, which incorporates the 7-CF₃ triazolopyridine core and 2-amino derivatization, demonstrates brain penetration in murine models—a property enabled by the balanced lipophilicity conferred by the CF₃ group . This scaffold is therefore particularly suitable for neuroinflammation, neurodegenerative disease, and brain tumor kinase inhibitor programs.

Privileged Scaffold Diversification for Novel IP Generation

The [1,2,4]triazolo[1,5-a]pyridine scaffold is extensively patented as a kinase inhibitor core, with major filings covering JAK2, RIPK1, RORγt, and other targets [REFS-1, REFS-2]. The 7-CF₃ substitution pattern combined with the 2-amino handle represents a specific embodiment that offers a defined starting point for generating novel IP. Systematic variation of the C2-N substituent while retaining the 7-CF₃ core—which provides demonstrated metabolic stability and potency advantages—enables the construction of proprietary chemical space around a validated pharmacophore .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.